orthosiphol B

Description

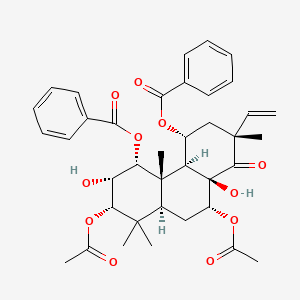

Structure

3D Structure

Properties

Molecular Formula |

C38H44O11 |

|---|---|

Molecular Weight |

676.7 g/mol |

IUPAC Name |

[(2R,4R,4aS,4bS,5R,6S,7S,8aS,10R,10aR)-7,10-diacetyloxy-5-benzoyloxy-2-ethenyl-6,10a-dihydroxy-2,4b,8,8-tetramethyl-1-oxo-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-4-yl] benzoate |

InChI |

InChI=1S/C38H44O11/c1-8-36(6)20-25(48-32(42)23-15-11-9-12-16-23)29-37(7)26(19-27(46-21(2)39)38(29,45)34(36)44)35(4,5)30(47-22(3)40)28(41)31(37)49-33(43)24-17-13-10-14-18-24/h8-18,25-31,41,45H,1,19-20H2,2-7H3/t25-,26+,27-,28+,29-,30-,31+,36+,37+,38+/m1/s1 |

InChI Key |

BXKNTIMTKVZYDP-OFUWLHILSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@H]2[C@@]([C@@H]3[C@@]1(C(=O)[C@@](C[C@H]3OC(=O)C4=CC=CC=C4)(C)C=C)O)([C@H]([C@H]([C@H](C2(C)C)OC(=O)C)O)OC(=O)C5=CC=CC=C5)C |

Canonical SMILES |

CC(=O)OC1CC2C(C(C(C(C2(C3C1(C(=O)C(CC3OC(=O)C4=CC=CC=C4)(C)C=C)O)C)OC(=O)C5=CC=CC=C5)O)OC(=O)C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Orthosiphon B from Orthosiphon stamineus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Orthosiphon B, an isopimarane-type diterpene from the medicinal plant Orthosiphon stamineus. The document details the experimental protocols for its extraction and purification, summarizes key quantitative data, and visualizes the experimental workflow and its relevant biological signaling pathway.

Introduction

Orthosiphon stamineus Benth., a member of the Lamiaceae family, is a well-regarded medicinal herb traditionally used in Southeast Asia for the treatment of various ailments, including kidney stones, diabetes, and rheumatism.[1] Phytochemical investigations have revealed a rich diversity of secondary metabolites, with highly oxygenated isopimarane-type diterpenes being a characteristic class of compounds.[2] Among these, Orthosiphon B has garnered scientific interest due to its potential biological activities.

The initial discovery and isolation of Orthosiphon B, along with its counterpart Orthosiphon A, was first reported by Masuda et al. in 1992.[3] These compounds were identified as novel diterpenoid inhibitors of tumor promoter-induced inflammation. Subsequent research has further elucidated the anti-inflammatory properties of a range of isopimarane-type diterpenes from O. stamineus, including their ability to inhibit nitric oxide (NO) production.[4]

This guide serves as a comprehensive resource for researchers interested in the isolation and further investigation of Orthosiphon B and related compounds from Orthosiphon stamineus.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and structural elucidation of Orthosiphon B from the aerial parts of Orthosiphon stamineus. The protocols are based on established methods in the scientific literature.[3][4][5]

Plant Material and Extraction

-

Plant Material : The aerial parts of Orthosiphon stamineus are collected and air-dried.

-

Extraction : The dried plant material is powdered and extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

Isolation and Purification of Orthosiphon B

The isolation of Orthosiphon B is achieved through a series of chromatographic techniques.

-

Solvent Partitioning : The crude MeOH extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.

-

Silica Gel Column Chromatography : The chloroform-soluble fraction, which typically contains the diterpenes, is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC) : Fractions containing Orthosiphon B are further purified by preparative HPLC on a C18 column. A mobile phase consisting of a mixture of methanol and water is commonly used for elution.

Structure Elucidation

The chemical structure of Orthosiphon B is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR and ¹³C-NMR : To identify the types and number of protons and carbons in the molecule.

-

2D-NMR (COSY, HMQC, HMBC) : To establish the connectivity between protons and carbons and thus deduce the complete chemical structure.[6]

-

Quantitative Data

The following table summarizes the quantitative data related to the isolation and biological activity of Orthosiphon B and related compounds.

| Compound | Yield (% of crude extract) | Biological Activity | IC₅₀ Value (µM) | Reference |

| Orthosiphon A | 0.012 | Inhibition of NO production | 9.8 | [4] |

| Orthosiphon B | 0.008 | Inhibition of NO production | 12.5 | [4] |

| Orthosiphon D | Not specified | Inhibition of NO production | 11.2 | [4] |

| Orthosiphol U | Not specified | Inhibition of NO production | 6.4 | [4] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of Orthosiphon B from Orthosiphon stamineus.

Signaling Pathway

Orthosiphon B has been shown to exhibit anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages.[4] The diagram below depicts the simplified signaling pathway of LPS-induced NO production and the potential point of inhibition by Orthosiphon B.

Conclusion

Orthosiphon B, an isopimarane-type diterpene isolated from Orthosiphon stamineus, represents a promising natural product with potential anti-inflammatory properties. This technical guide provides a foundational understanding of its discovery, detailed methodologies for its isolation and characterization, and insights into its mechanism of action. The provided protocols and data can serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development to further explore the therapeutic potential of Orthosiphon B and other related compounds from this important medicinal plant. Further research is warranted to fully elucidate its pharmacological profile and potential clinical applications.

References

- 1. isolation-and-characterization-of-triterpenes-from-the-leaves-of-orthosiphon-stamineus - Ask this paper | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nitric oxide inhibitory isopimarane-type diterpenes from Orthosiphon stamineus of Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and Characterization of Renal Protective Compounds from Orthosiphon stamineus Leaves: A Traditional Medicinal Plant - Journal of Young Pharmacists [jyoungpharm.org]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

Orthosiphon aristatus: A Comprehensive Technical Guide to its Diterpenoid Constituent, Orthosiphol B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthosiphon aristatus (Blume) Miq., a member of the Lamiaceae family, is a medicinal plant with a long history of use in Southeast Asia for treating a variety of ailments, including kidney stones, diabetes, and rheumatism.[1] The therapeutic potential of this plant is attributed to its rich and diverse phytochemical profile, which includes flavonoids, phenolic acids, and a significant class of isopimarane-type diterpenoids. Among these, Orthosiphol B has emerged as a compound of interest due to its potential anti-inflammatory properties. This technical guide provides an in-depth overview of Orthosiphon aristatus as a natural source of this compound, focusing on its extraction, isolation, and mechanism of action.

Quantitative Analysis of Diterpenoid Extraction

The yield of specific diterpenoids, including this compound, from Orthosiphon aristatus is influenced by various factors such as the geographical origin of the plant, harvesting time, and the extraction methodology employed. While precise quantitative data for this compound is not extensively reported in isolation, the yields of diterpenoid-rich fractions can be summarized to provide a comparative overview.

| Extraction Solvent | Extraction Method | Plant Part | Typical Yield of Crude Extract (% w/w) | Diterpenoid Content | Reference |

| Ethanol (95%) | Maceration | Leaves | 1.73 - 16.91 | Contains a mixture of isopimarane-type diterpenoids, including Orthosiphol A and B.[2] | [2] |

| Ethyl Acetate | Soxhlet Extraction | Aerial Parts | Not specified | Isopimarane-type and migrated pimarane-type diterpenoids were isolated.[3] | [3] |

| Dichloromethane | Maceration | Aerial Parts | Not specified | Yielded a variety of diterpenoids including a new derivative.[3] | [3] |

Note: The yields represent the total crude extract and not the specific yield of this compound. The concentration of individual diterpenoids within the extract requires further chromatographic purification and analysis.

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a representative method for the extraction and isolation of this compound and other related diterpenoids from the aerial parts of Orthosiphon aristatus, based on established methodologies.[3]

1. Plant Material and Extraction:

-

Air-dried and powdered aerial parts of Orthosiphon aristatus are subjected to extraction with a suitable organic solvent, such as ethyl acetate or dichloromethane, at room temperature for an extended period (e.g., 3 x 3 days).

-

The solvent is evaporated under reduced pressure to yield a crude extract.

2. Chromatographic Fractionation:

-

The crude extract is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

3. Isolation and Purification of this compound:

-

Fractions showing the presence of diterpenoids (visualized with a suitable staining reagent on TLC) are combined and further purified.

-

Repeated column chromatography on silica gel and Sephadex LH-20 is performed on the combined fractions.

-

Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

4. Structure Elucidation:

-

The chemical structure of the isolated this compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Investigation of NF-κB Signaling Pathway Modulation

The anti-inflammatory effects of this compound and its derivatives can be investigated by examining their impact on the Nuclear Factor-kappa B (NF-κB) signaling pathway.

1. Cell Culture and Treatment:

-

A suitable cell line, such as human rheumatoid fibroblast-like synoviocytes (MH7A), is cultured under standard conditions.

-

Cells are pre-treated with varying concentrations of this compound for a specified time before stimulation with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α).

2. Western Blot Analysis:

-

Following treatment, total protein is extracted from the cells.

-

Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

-

The separated proteins are transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for key proteins in the NF-κB pathway, such as phospho-p65, total p65, phospho-IκBα, and total IκBα.

-

After incubation with a suitable secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

-

The intensity of the bands is quantified to determine the effect of this compound on the phosphorylation and degradation of these signaling proteins.

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

Diterpenoids isolated from Orthosiphon aristatus have demonstrated significant anti-inflammatory activity, which is, at least in part, mediated through the inhibition of the NF-κB signaling pathway.[3] The NF-κB pathway is a critical regulator of the inflammatory response.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, leading to the transcription of various pro-inflammatory mediators.

Studies on diterpenoids structurally related to this compound have shown that they can suppress the activation of the NF-κB pathway.[3] This is achieved by preventing the degradation of IκBα, thereby retaining NF-κB in the cytoplasm and inhibiting the transcription of pro-inflammatory genes.

Caption: Proposed mechanism of this compound on the NF-κB pathway.

Conclusion

Orthosiphon aristatus stands out as a valuable natural source of the diterpenoid this compound. The established protocols for extraction and isolation, though requiring further optimization for industrial scale-up, provide a solid foundation for obtaining this bioactive compound. The elucidation of its mechanism of action, particularly its inhibitory effect on the NF-κB signaling pathway, underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further research focusing on the precise quantification of this compound in various O. aristatus chemotypes and in-depth preclinical and clinical studies are warranted to fully realize its therapeutic promise.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Genotype selection for phytochemical content and pharmacological activities in ethanol extracts of fifteen types of Orthosiphon aristatus (Blume) Miq. leaves using chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation, structure modification, and anti-rheumatoid arthritis activity of isopimarane-type diterpenoids from Orthosiphon aristatus - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lamiaceae family, a vast and diverse group of flowering plants, is a rich source of bioactive secondary metabolites. Among these, diterpenoids from the genus Orthosiphon have garnered significant scientific attention for their therapeutic potential. This technical guide provides an in-depth overview of Orthosiphon B and related diterpenoids, focusing on their chemical diversity, biological activities, and underlying mechanisms of action. The genus Orthosiphon, which includes species like Orthosiphon aristatus (also known as Orthosiphon stamineus), is traditionally used in folk medicine across Southeast Asia for treating a variety of ailments, including inflammatory conditions and kidney diseases.[1][2][3][4] Modern phytochemical investigations have identified a plethora of isopimarane, migrated pimarane, and abietane-type diterpenoids as the key bioactive constituents responsible for these medicinal properties.[5][6][7][8]

This document serves as a comprehensive resource, summarizing quantitative data, detailing experimental protocols for isolation and analysis, and visualizing key cellular signaling pathways modulated by these compounds. The information presented herein is intended to facilitate further research and drug development efforts targeting these promising natural products.

Quantitative Data on Bioactive Diterpenoids from Orthosiphon Species

The following tables summarize the available quantitative data on the biological activities of Orthosiphon B and related diterpenoids. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, cell lines, and assays employed.

Table 1: Anti-inflammatory and Related Activities of Diterpenoids from Orthosiphon Species

| Compound | Assay | Cell Line/Model | IC50 / Activity | Reference |

| Orthosiphol A | TPA-induced inflammation | Mouse ear | Potent inhibitory activity | [1] |

| Orthosiphol B | TPA-induced inflammation | Mouse ear | Potent inhibitory activity | [1] |

| This compound | PTP1B inhibitory activity | - | 9.84 ± 0.33 µmol/L | [9] |

| Orthosiphol G | PTP1B inhibitory activity | - | 3.82 ± 0.20 µmol/L | [9] |

| Orthosiphol I | PTP1B inhibitory activity | - | 0.33 ± 0.07 µmol/L | [9] |

| Orthosiphol N | PTP1B inhibitory activity | - | 1.60 ± 0.17 µmol/L | [9] |

| Siphonol B | PTP1B inhibitory activity | - | 8.18 ± 0.41 µmol/L | [9] |

| Compound 10 (Orthosiphol K derivative) | Inhibition of IL-1β release | TNF-α induced MH7A cells | Significant inhibition at 20 µM | [5][6][7][8] |

| Wulfenioidones A-K (compounds 1-4, 6, 8 ) | LDH inhibition (pyroptosis) | LPS and nigericin-induced macrophages | IC50 values ranging from 0.23 to 3.43 μM |

Table 2: Cytotoxic Activities of Diterpenoids from Orthosiphon Species

| Compound | Cell Line | IC50 | Reference |

| Labdane diterpenoid (2 ) from O. labiatus | MCF-7 (breast cancer) | 82 µM | [10] |

| Carnosic acid derivative (6 ) from Salvia africana-lutea | MCF-7 (breast cancer) | 69 µM | [10] |

Note: Data on the specific cytotoxic IC50 values for Orthosiphon B against a panel of cancer cell lines is limited in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of diterpenoids from Orthosiphon species, as well as a general protocol for assessing their impact on the NF-κB signaling pathway.

Extraction and Isolation of Diterpenoids

The following protocol is a synthesized representation based on methodologies reported for the isolation of isopimarane-type diterpenoids from Orthosiphon aristatus.[5][6][7][8]

3.1.1. Plant Material and Extraction

-

Plant Material: Air-dried and powdered aerial parts of Orthosiphon aristatus.

-

Extraction:

-

Macerate the powdered plant material (e.g., 10 kg) with 95% ethanol at room temperature for 24 hours (repeat three times).

-

Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

-

Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

-

3.1.2. Chromatographic Separation

-

Silica Gel Column Chromatography:

-

Subject the ethyl acetate fraction to column chromatography on a silica gel column (200-300 mesh).

-

Elute the column with a gradient solvent system of increasing polarity, typically starting with a mixture of petroleum ether and ethyl acetate (e.g., from 100:0 to 0:100).

-

Collect fractions of a defined volume (e.g., 500 mL) and monitor by thin-layer chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the fractions containing the diterpenoids of interest using prep-HPLC.

-

A typical system would involve a C18 column and a mobile phase gradient of methanol and water or acetonitrile and water.

-

Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 210 nm).

-

3.1.3. Structure Elucidation

The structures of the isolated diterpenoids are typically elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments to establish the chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

UV-Vis Spectroscopy: To identify chromophores.

Western Blot Analysis of NF-κB Signaling Pathway

This protocol outlines the general steps to investigate the effect of a diterpenoid (e.g., a derivative of Orthosiphol K) on the NF-κB signaling pathway in a relevant cell line (e.g., TNF-α stimulated MH7A human rheumatoid fibroblast-like synoviocytes).[5][6][7][8]

-

Cell Culture and Treatment:

-

Culture the cells in an appropriate medium and incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells in culture plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent (e.g., TNF-α) for a defined period (e.g., 30 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα, anti-COX-2, anti-NLRP3, and a loading control like anti-β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the modulation of the NF-κB signaling pathway by Orthosiphon diterpenoids.

Caption: Experimental workflow for the isolation and analysis of diterpenoids.

Caption: Modulation of the NF-κB signaling pathway by an Orthosiphon diterpenoid.

Conclusion

Orthosiphon B and its related diterpenoids represent a promising class of natural products with significant therapeutic potential, particularly in the realm of inflammatory diseases. Their ability to modulate key signaling pathways, such as the NF-κB pathway, underscores their importance as lead compounds for drug discovery. This technical guide has provided a consolidated overview of the current knowledge on these compounds, highlighting the need for further research to fully elucidate their pharmacological profiles and to standardize extraction and quantification methods. The detailed protocols and visual representations of cellular mechanisms are intended to serve as a valuable resource for researchers dedicated to advancing the scientific understanding and therapeutic application of these remarkable natural products from the Lamiaceae family.

References

- 1. scialert.net [scialert.net]

- 2. researchgate.net [researchgate.net]

- 3. docsdrive.com [docsdrive.com]

- 4. api.semanticscholar.org [api.semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Isolation, structure modification, and anti-rheumatoid arthritis activity of isopimarane-type diterpenoids from Orthosiphon aristatus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation, structure modification, and anti-rheumatoid arthritis activity of isopimarane-type diterpenoids from Orthosiphon aristatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Bioactive diterpenes from Orthosiphon labiatus and Salvia africana-lutea - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Synthesis of Orthosiphon B: A Technical Guide to its Biosynthesis in Medicinal Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthosiphon B, a significant bioactive diterpenoid isolated from medicinal plants of the Orthosiphon genus, has garnered considerable interest for its potential therapeutic properties. A comprehensive understanding of its biosynthetic pathway is paramount for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel derivatives with improved pharmacological activities. This technical guide provides an in-depth exploration of the putative biosynthetic pathway of Orthosiphon B, detailed experimental protocols for its elucidation, and a framework for quantitative analysis of its precursors and intermediates. While the complete enzymatic sequence for Orthosiphon B synthesis has yet to be fully elucidated in the public domain, this document consolidates current knowledge on diterpenoid biosynthesis in the Lamiaceae family to propose a robust investigational roadmap.

Proposed Biosynthesis Pathway of Orthosiphon B

The biosynthesis of Orthosiphon B, a complex diterpenoid, is proposed to originate from the general isoprenoid pathway, commencing with the formation of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are sequentially condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). The pathway is then hypothesized to proceed through a series of cyclization and oxidation reactions, characteristic of diterpenoid biosynthesis in plants.

The initial committed step is the cyclization of the linear GGPP molecule, catalyzed by a diterpene synthase of the copalyl diphosphate synthase (CPS) family. Given the isopimarane-type scaffold suggested for related compounds in Orthosiphon stamineus, the formation of (+)-copalyl diphosphate is a likely first intermediate. This is followed by a second cyclization reaction catalyzed by a kaurene synthase-like (KSL) enzyme, which would form the fundamental diterpene skeleton. Subsequent modifications, primarily hydroxylations and other functional group additions, are anticipated to be carried out by cytochrome P450 monooxygenases (CYPs) to yield the final Orthosiphon B structure.

Quantitative Data on Secondary Metabolites in Orthosiphon stamineus

While specific quantitative data for the intermediates of the Orthosiphon B pathway are not yet available, analysis of the metabolic profile of Orthosiphon stamineus provides valuable context. The following tables summarize the reported quantities of major secondary metabolite classes and specific compounds identified in the plant, which can serve as a baseline for metabolic flux analysis.

| Metabolite Class | Concentration Range (mg/g dry weight) | Analytical Method | Reference |

| Total Phenolic Content | 108.2 - 467.1 | Spectrophotometry | [1] |

| Total Flavonoid Content | 69.0 - 174.3 | Spectrophotometry | [1] |

| Total Glycosaponins | 4.0 - 30.4 (% w/w) | Gravimetry | [1] |

| Total Polysaccharides | 23.7 - 25.5 (% w/w) | Gravimetry | [1] |

| Compound | Concentration (µg/g dry weight unless specified) | Analytical Method | Reference |

| Rosmarinic acid | Not specified | HPLC | [2] |

| Eupatorin | Not specified | HPLC | [2] |

| Sinensetin | Not specified | HPLC | [2] |

| Caffeic acid | Not specified | HPLC | [2] |

| Danshensu | Not specified | HPLC | [2] |

Experimental Protocols

The elucidation of the Orthosiphon B biosynthetic pathway requires a multi-faceted approach, combining transcriptomics, enzyme functional characterization, and metabolic profiling. The following protocols provide a detailed methodology for these key experiments.

Protocol 1: Identification of Candidate Biosynthetic Genes via Transcriptome Analysis

Objective: To identify candidate genes encoding diterpene synthases (CPS and KSL) and cytochrome P450s (CYPs) involved in Orthosiphon B biosynthesis from Orthosiphon stamineus.

Methodology:

-

Plant Material and RNA Extraction:

-

Collect various tissues (leaves, stems, roots, and flowers) from Orthosiphon stamineus plants actively producing Orthosiphon B.

-

Immediately freeze the tissues in liquid nitrogen and store at -80°C.

-

Extract total RNA using a commercially available plant RNA extraction kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

-

-

Transcriptome Sequencing (RNA-seq):

-

Prepare cDNA libraries from the high-quality RNA samples.

-

Perform high-throughput sequencing using a platform such as Illumina NovaSeq.

-

-

Bioinformatic Analysis:

-

Assemble the raw sequencing reads into a de novo transcriptome.

-

Annotate the assembled unigenes by sequence homology searches against public databases (e.g., NCBI non-redundant protein sequence database, Swiss-Prot, Gene Ontology, and Kyoto Encyclopedia of Genes and Genomes - KEGG).

-

Identify candidate CPS, KSL, and CYP genes based on sequence similarity to known diterpene biosynthetic enzymes from other plant species, particularly within the Lamiaceae family.

-

Perform differential gene expression analysis to identify candidate genes that are highly expressed in tissues with high Orthosiphon B accumulation.

-

Protocol 2: Functional Characterization of Candidate Diterpene Synthases

Objective: To determine the enzymatic activity of candidate CPS and KSL enzymes identified from transcriptome analysis.

Methodology:

-

Gene Cloning and Heterologous Expression:

-

Amplify the full-length coding sequences of candidate CPS and KSL genes from Orthosiphon stamineus cDNA.

-

Clone the amplified genes into an appropriate expression vector for Escherichia coli (e.g., pET28a) or Saccharomyces cerevisiae.

-

Transform the expression constructs into a suitable host strain.

-

-

Protein Expression and Purification:

-

Induce protein expression in the heterologous host.

-

Lyse the cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

In Vitro Enzyme Assays:

-

CPS Assay: Incubate the purified candidate CPS enzyme with GGPP in a suitable reaction buffer.

-

KSL Assay: Incubate the purified candidate KSL enzyme with the product of the CPS reaction (copalyl diphosphate) in a suitable reaction buffer.

-

Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).

-

-

Product Identification:

-

Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Compare the mass spectra of the enzymatic products with authentic standards or with published mass spectral data to identify the specific diterpene skeletons produced.

-

Protocol 3: Reconstitution of the Biosynthetic Pathway in Nicotiana benthamiana

Objective: To confirm the function of candidate genes and reconstitute the Orthosiphon B biosynthetic pathway in a heterologous plant system.

Methodology:

-

Vector Construction:

-

Clone the candidate CPS, KSL, and CYP genes into plant expression vectors suitable for agroinfiltration (e.g., pEAQ-HT).

-

-

Agroinfiltration:

-

Transform the expression constructs into Agrobacterium tumefaciens.

-

Infiltrate the leaves of 4-6 week old Nicotiana benthamiana plants with a mixture of Agrobacterium strains carrying the different biosynthetic genes. A strain carrying a gene silencing suppressor (e.g., p19) should be included to enhance expression.[3][4][5][6][7]

-

-

Metabolite Extraction and Analysis:

-

Harvest the infiltrated leaf patches after 5-7 days.

-

Extract the metabolites using a suitable solvent (e.g., ethyl acetate or methanol).

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of Orthosiphon B and its intermediates.

-

Mandatory Visualizations

Caption: Putative biosynthesis pathway of Orthosiphon B from primary isoprenoid precursors.

Caption: Workflow for the discovery of candidate genes for Orthosiphon B biosynthesis.

References

- 1. Selected metabolites profiling of Orthosiphon stamineus Benth leaves extracts combined with chemometrics analysis and correlation with biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. A transient expression tool box for anthocyanin biosynthesis in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Combinatorial Coexpression of Biosynthetic Genes by Transient Expression in the Plant Host Nicotiana benthamiana | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bsw3.naist.jp [bsw3.naist.jp]

Orthosiphon B: A Deep Dive into its Mechanisms of Action in Metabolic Diseases

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Orthosiphon stamineus, a medicinal plant rich in bioactive compounds collectively and individually referred to in research contexts relevant to this paper as Orthosiphon B, has garnered significant attention for its potential therapeutic applications in a range of metabolic diseases. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the action of Orthosiphon B in metabolic disorders such as diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the current state of knowledge, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The therapeutic potential of Orthosiphon B is attributed to its rich composition of bioactive molecules, including phenolic acids like rosmarinic acid, and polymethoxylated flavonoids such as sinensetin and eupatorin.[1] These compounds have been shown to exert a variety of pharmacological effects, including antioxidant, anti-inflammatory, and metabolism-regulating activities.[1] This guide will systematically explore the evidence supporting these effects and the intricate molecular pathways through which Orthosiphon B and its constituents modulate metabolic processes.

Effects of Orthosiphon B on Metabolic Parameters: Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of Orthosiphon stamineus extracts and its isolated compounds on various metabolic parameters.

Table 1: Effects on Diabetes Mellitus Parameters

| Experimental Model | Treatment | Dosage | Duration | Key Findings | Reference(s) |

| Streptozotocin (STZ)-induced diabetic rats | Methanolic extract of O. stamineus roots | 200, 400, 800 mg/kg | 4 weeks | Dose-dependent significant reduction in blood glucose levels.[2] | [2] |

| STZ-induced diabetic rats | Aqueous extract of O. stamineus | 0.5 g/kg and 1.0 g/kg | 14 days | Reduction in plasma glucose concentration.[1] | [1] |

| STZ-induced diabetic rats | Chloroform sub-fraction (Cƒ2-b) of O. stamineus | 1 g/kg (twice daily) | 14 days | Significant lowering of final blood glucose level.[3] | [3] |

| High-fat diet (HFD)-fed C57BL/6 mice | Ethanol extract of O. stamineus | 0.2 and 0.4 g/kg | 8 weeks | Significant reduction in fasting blood glucose.[1] | [1] |

| Normal and STZ-induced diabetic rats | 50% ethanol extract of O. stamineus | 1 g/kg | Single dose | Significant reduction in blood glucose after starch loading.[1] | [1] |

Table 2: Effects on Obesity and Lipid Profile

| Experimental Model | Treatment | Dosage | Duration | Key Findings | Reference(s) |

| High-fat diet (HFD)-induced obese C57BL/6 mice | Ethanolic extract of O. stamineus | 200 and 400 mg/kg | 8 weeks | Significant decrease in body weight gain. Significant reduction in serum triglycerides, total cholesterol, and LDL-C.[4] | [4] |

| HFD-induced obese C57BL/6 mice | Rosmarinic acid | 10 mg/kg | 8 weeks | Slight reduction in body weight gain.[4] | [4] |

| Sprague-Dawley rats | O. stamineus extract | 450 mg/kg/day | 2 weeks | Reduction in food intake and visceral fat mass.[5] | [5] |

| In vitro pancreatic lipase inhibition assay | Ethanol extract of O. stamineus | - | - | IC50 of 5.7 mg/mL.[1] | [1] |

Table 3: Effects on Non-Alcoholic Fatty Liver Disease (NAFLD) Parameters

| Experimental Model | Treatment | Dosage | Duration | Key Findings | Reference(s) |

| High-fat diet (HFD)-induced obese C57BL/6 mice | Ethanolic extract of O. stamineus | 200 and 400 mg/kg | 8 weeks | Marked inhibition of hepatic lipid droplet accumulation.[4] | [4] |

| HFD-induced C57BL/6 mice | Ethanolic extract of O. stamineus | 200 and 400 mg/kg | 8 weeks | Significant reduction in liver malondialdehyde and increase in hepatic superoxide dismutase activity.[4] | [4] |

| HepG2 cells with oleic acid-induced steatosis | Ethanolic extract of O. stamineus | - | - | Inhibition of hepatic fat accumulation. |

Core Mechanisms of Action

The beneficial effects of Orthosiphon B in metabolic diseases are mediated through a multi-pronged mechanism involving the regulation of key signaling pathways, enzyme inhibition, and antioxidant and anti-inflammatory effects.

Activation of AMP-Activated Protein Kinase (AMPK) Signaling

A pivotal mechanism underlying the metabolic benefits of Orthosiphon B is the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK acts as a central energy sensor in cells, and its activation triggers a cascade of events that promote catabolic processes to generate ATP while inhibiting anabolic pathways that consume ATP.

One of the active compounds in Orthosiphon B, sinensetin , has been shown to directly activate AMPK. Studies have demonstrated that sinensetin treatment leads to the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC). This activation is crucial for regulating cellular energy metabolism.

Rosmarinic acid , another major constituent, also contributes to the anti-diabetic effects, potentially through the modulation of pathways influenced by AMPK. For instance, it has been shown to restore insulin-stimulated glucose uptake in muscle cells, an effect often mediated by AMPK activation.

The activation of AMPK by Orthosiphon B components has several beneficial downstream effects in the context of metabolic diseases:

-

Increased Glucose Uptake: Activated AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle and adipose tissue, thereby enhancing glucose uptake from the bloodstream.[6]

-

Inhibition of Gluconeogenesis: AMPK activation suppresses the expression of key gluconeogenic enzymes in the liver, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), leading to reduced hepatic glucose production.[2]

-

Stimulation of Fatty Acid Oxidation: By phosphorylating and inactivating ACC, AMPK reduces the synthesis of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1). This relieves the inhibition of CPT1, allowing for increased transport of fatty acids into the mitochondria for β-oxidation.

-

Inhibition of Lipogenesis: AMPK activation suppresses the expression of lipogenic genes, such as fatty acid synthase (FAS) and sterol regulatory element-binding protein 1c (SREBP-1c), thereby reducing the synthesis of fatty acids and triglycerides.

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

While direct experimental evidence is still emerging, computational studies suggest that compounds within Orthosiphon B may interact with and modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism.

-

PPARα: Primarily expressed in the liver, kidney, heart, and skeletal muscle, PPARα is a major regulator of fatty acid catabolism. Its activation leads to increased fatty acid uptake, β-oxidation, and ketogenesis.

-

PPARγ: Highly expressed in adipose tissue, PPARγ is a key regulator of adipogenesis, lipid storage, and insulin sensitivity. Activation of PPARγ can improve insulin sensitivity in peripheral tissues.

-

PPARδ (or β): Ubiquitously expressed, PPARδ is involved in fatty acid oxidation and energy homeostasis.

The potential for Orthosiphon B to activate PPARs, particularly PPARα and PPARγ, could contribute significantly to its observed effects on lipid metabolism and insulin sensitivity. Further experimental validation, such as reporter gene assays and analysis of PPAR target gene expression, is warranted to confirm this mechanism.

Inhibition of Digestive Enzymes

Orthosiphon stamineus extracts have been shown to inhibit the activity of key carbohydrate-digesting enzymes, namely α-amylase and α-glucosidase.[1]

-

α-Amylase: Responsible for the breakdown of complex carbohydrates (starches) into smaller oligosaccharides.

-

α-Glucosidase: Located in the brush border of the small intestine, this enzyme breaks down oligosaccharides into monosaccharides (like glucose) for absorption.

By inhibiting these enzymes, Orthosiphon B can delay the digestion and absorption of carbohydrates, leading to a lower postprandial glucose spike. This mechanism is particularly relevant for the management of type 2 diabetes. For instance, a 50% ethanol extract of O. stamineus and its isolated compound sinensetin demonstrated inhibitory activity on both α-glucosidase and α-amylase, with IC50 values for α-glucosidase of 4.63 mg/mL and 0.66 mg/mL, respectively.[1]

Antioxidant and Anti-inflammatory Properties

Metabolic diseases are often associated with chronic low-grade inflammation and increased oxidative stress. Orthosiphon B and its constituents, particularly rosmarinic acid, exhibit potent antioxidant and anti-inflammatory properties.

-

Antioxidant Activity: These compounds can directly scavenge reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD).[4] This helps to mitigate cellular damage caused by oxidative stress.

-

Anti-inflammatory Effects: Orthosiphon B has been shown to reduce the levels of pro-inflammatory cytokines. This anti-inflammatory action can help to alleviate the chronic inflammation that contributes to insulin resistance and the progression of NAFLD.

Detailed Experimental Protocols

A comprehensive understanding of the research findings requires a detailed examination of the experimental methodologies employed. The following sections provide an overview of the key experimental protocols used in the cited studies.

In Vivo Models

1. High-Fat Diet (HFD)-Induced Obesity Mouse Model

-

Animals: Male C57BL/6 mice are commonly used due to their susceptibility to diet-induced obesity and metabolic syndrome.

-

Diet: Mice are fed a high-fat diet (typically 45-60% of calories from fat) for a period of 8-12 weeks to induce obesity, hyperlipidemia, and insulin resistance. A control group is maintained on a standard chow diet.

-

Treatment: Orthosiphon stamineus extract or isolated compounds are administered orally via gavage at specified doses (e.g., 200-400 mg/kg body weight for extracts).

-

Parameters Measured:

-

Body weight and food intake are monitored regularly.

-

Fasting blood glucose and insulin levels are measured to assess glucose homeostasis and insulin resistance (HOMA-IR calculation).

-

Serum lipid profiles (triglycerides, total cholesterol, LDL-C, HDL-C) are determined.

-

At the end of the study, tissues such as the liver and adipose tissue are collected for histological analysis (e.g., H&E staining for lipid accumulation) and biochemical assays (e.g., measurement of oxidative stress markers).

-

2. Streptozotocin (STZ)-Induced Diabetic Rat Model

-

Animals: Male Wistar or Sprague-Dawley rats are frequently used.

-

Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), a chemical that is toxic to pancreatic β-cells. A dose of 50-65 mg/kg body weight is typically used. Diabetes is confirmed by measuring blood glucose levels, with animals showing hyperglycemia (e.g., >250 mg/dL) being selected for the study.

-

Treatment: The test substance (e.g., O. stamineus extract) is administered orally for a specified duration (e.g., 14-28 days).

-

Parameters Measured:

-

Fasting blood glucose levels are monitored at regular intervals.

-

Oral glucose tolerance tests (OGTT) are performed to assess glucose disposal.

-

Serum insulin levels may be measured.

-

At the end of the experiment, pancreatic tissue can be examined histologically to assess β-cell integrity.

-

In Vitro Models

1. 3T3-L1 Adipocyte Glucose Uptake Assay

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).

-

Treatment: Differentiated adipocytes are treated with various concentrations of Orthosiphon stamineus extract or its active compounds for a specified period.

-

Glucose Uptake Measurement:

-

Cells are serum-starved and then incubated with a glucose-free buffer.

-

Glucose uptake is initiated by adding a buffer containing a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) or a fluorescent glucose analog (e.g., 2-NBDG).

-

After a short incubation period, the uptake is stopped by washing the cells with ice-cold buffer.

-

The cells are lysed, and the amount of internalized glucose analog is quantified using a scintillation counter (for radiolabeled glucose) or a fluorescence plate reader (for 2-NBDG).

-

2. Western Blot Analysis for Signaling Proteins

-

Cell or Tissue Lysis: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., AMPK, ACC).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate and an imaging system. Densitometry is used to quantify the relative protein expression levels.

Conclusion

Orthosiphon B, through its constituent bioactive compounds, demonstrates significant potential for the management of metabolic diseases. Its multifaceted mechanism of action, centered on the activation of the AMPK signaling pathway, inhibition of digestive enzymes, and potent antioxidant and anti-inflammatory effects, provides a strong rationale for its therapeutic utility. The preclinical data summarized in this guide highlight the consistent and robust effects of Orthosiphon B in improving glucose homeostasis, reducing obesity and dyslipidemia, and protecting against NAFLD.

For drug development professionals, Orthosiphon B and its active compounds, such as sinensetin and rosmarinic acid, represent promising leads for the development of novel therapeutics for metabolic disorders. Further research, including well-designed clinical trials, is necessary to translate these preclinical findings into effective treatments for human populations. The detailed experimental protocols provided in this guide offer a foundation for the design and execution of future studies aimed at further elucidating the mechanisms of action and clinical efficacy of Orthosiphon B.

References

- 1. A Systematic Review of Orthosiphon stamineus Benth. in the Treatment of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antiobesity and Lipid Lowering Effects of Orthosiphon stamineus in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vivo and In Vitro Antidiabetic Efficacy of Aqueous and Methanolic Extracts of Orthosiphon Stamineus Benth - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Properties of Orthosiphon B and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthosiphon, a genus of medicinal plants belonging to the Lamiaceae family, has a long history of use in traditional medicine across Southeast Asia for treating a variety of ailments, including those related to inflammation and oxidative stress. The therapeutic potential of these plants is largely attributed to their rich phytochemical profile, particularly a class of compounds that exhibit potent antioxidant activities. This technical guide provides an in-depth overview of the antioxidant properties of bioactive compounds isolated from Orthosiphon species, with a focus on their mechanisms of action and the signaling pathways they modulate. While the specific term "Orthosiphon B" is not clearly defined in scientific literature, this guide will focus on prominent and well-researched antioxidant compounds and derivatives isolated from the Orthosiphon genus, which may encompass the intended subject of interest.

Quantitative Antioxidant Activity

The antioxidant capacity of Orthosiphon extracts and their purified derivatives has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the antioxidant potential, with lower values indicating higher potency.

Table 1: DPPH Radical Scavenging Activity of Orthosiphon Extracts and Derivatives

| Sample | Plant Source | Assay | IC50 (µg/mL) | Reference |

| Methanolic Extract | Orthosiphon aristatus | DPPH | 154.41 | [1] |

| Aqueous-Methanolic Extract (CAME) | Orthosiphon stamineus | DPPH | 16.66 ± 1.5 | [2] |

| Ethyl Acetate Fraction (EAF) | Orthosiphon stamineus | DPPH | 15.25 ± 2.3 | [2] |

| n-Butanol Fraction (NBF) | Orthosiphon stamineus | DPPH | 13.56 ± 1.9 | [2] |

| Chloroform Fraction (CF) | Orthosiphon stamineus | DPPH | 31.25 ± 1.2 | [2] |

| Water Fraction (WF) | Orthosiphon stamineus | DPPH | 23.0 ± 3.2 | [2] |

| Hexane Fraction (HF) | Orthosiphon stamineus | DPPH | 126.2 ± 23 | [2] |

| Rosmarinic Acid rich fraction | Orthosiphon aristatus | DPPH | 14.922 | [3][4] |

| Ursolic Acid | Sambucus australis | DPPH | 59.7 ± 1.0 | [5] |

| Ursolic Acid | Uncaria gambir | DPPH | 1721 ± 30.6 | [6] |

Table 2: Other In Vitro Antioxidant Activities of Orthosiphon Extracts

| Sample | Plant Source | Assay | Result | Reference |

| Methanolic Extract | Orthosiphon aristatus | Phosphomolybdate | IC50 = 0.11 mg/mL | [7] |

| 50% Methanolic Extract | Orthosiphon stamineus | Lipid Peroxidation Inhibition | IC50 = 0.34 ± 0.024 mg/mL | [8] |

| Methanol Extract | Orthosiphon thymiflorus | DPPH | IC50 = 39.0 µg/mL |

Key Bioactive Derivatives and Their Roles

Several classes of compounds contribute to the antioxidant activity of Orthosiphon species, including phenolic acids, flavonoids, and triterpenes.

-

Rosmarinic Acid: A major phenolic compound in Orthosiphon, it is a potent scavenger of free radicals.[9] Its antioxidant activity is a significant contributor to the overall therapeutic effects of the plant extracts.[9]

-

Eupatorin and Sinensetin: These polymethoxylated flavonoids have demonstrated significant anti-inflammatory properties, which are closely linked to their ability to modulate oxidative stress pathways.[10] They have been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), with IC50 values for NO inhibition being 5.2 µM and 9.2 µM for eupatorin and sinensetin, respectively.[10] For PGE2 inhibition, the IC50 values were 5.0 µM for eupatorin and 2.7 µM for sinensetin.[10]

-

Ursolic Acid: This pentacyclic triterpenoid exhibits both antioxidant and anti-inflammatory effects. It can directly scavenge free radicals and also modulate key signaling pathways involved in the cellular response to oxidative stress.[3]

Modulation of Cellular Signaling Pathways

The antioxidant effects of Orthosiphon derivatives extend beyond direct radical scavenging to the modulation of critical intracellular signaling pathways that regulate inflammation and the endogenous antioxidant response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Under oxidative stress, NF-κB is activated, leading to the transcription of pro-inflammatory genes. Several compounds from Orthosiphon have been shown to inhibit this pathway. For instance, an ethanolic extract of Orthosiphon stamineus has been found to downregulate NF-κB.[11] Both ursolic acid and rosmarinic acid have also been reported to inhibit NF-κB activation.[3][12]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response. Upon activation by oxidative stress, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxifying enzymes. Ursolic acid has been shown to activate the Nrf2/HO-1 signaling pathway, thereby enhancing the cell's capacity to neutralize reactive oxygen species.[2][4]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are involved in various cellular processes, including the response to oxidative stress. Depending on the specific MAPK (e.g., JNK, p38, ERK), their activation can lead to either cell survival or apoptosis. Both ursolic acid and rosmarinic acid have been found to modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases in the cascade, thereby mitigating the detrimental effects of oxidative stress.[3][13]

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below for reproducibility and standardization.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Dissolve the Orthosiphon extract or derivative in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

-

Reaction: In a microplate well or a cuvette, add a specific volume of the sample solution to the DPPH working solution. A typical ratio is 1:1 (v/v).

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution is also measured.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Procedure:

-

Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

-

Sample Preparation: Prepare various concentrations of the Orthosiphon extract or derivative in a suitable solvent.

-

Reaction: Add a small volume of the sample to the FRAP reagent and incubate at 37°C for a specific time (e.g., 4-30 minutes).

-

Measurement: Measure the absorbance of the reaction mixture at 593 nm.

-

Calculation: A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox. The antioxidant capacity of the sample is expressed as equivalents of the standard.

β-Carotene Bleaching Assay

Principle: In this assay, the oxidation of linoleic acid generates peroxyl free radicals, which bleach the yellow color of β-carotene. The presence of an antioxidant inhibits the bleaching of β-carotene by neutralizing the free radicals.

Procedure:

-

Emulsion Preparation: Prepare a β-carotene/linoleic acid emulsion. Dissolve β-carotene in chloroform. Add linoleic acid and an emulsifier (e.g., Tween 40). Remove the chloroform by evaporation under vacuum. Add aerated distilled water and shake vigorously to form an emulsion.

-

Sample Preparation: Prepare different concentrations of the Orthosiphon extract or derivative.

-

Reaction: Add the sample solution to the β-carotene/linoleic acid emulsion.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 50°C) for a set period (e.g., 2 hours). The absorbance is measured at 470 nm at the beginning (t=0) and at regular intervals during the incubation.

-

Measurement: A control containing the solvent instead of the sample is also run.

-

Calculation: The antioxidant activity is calculated as the percentage of inhibition of β-carotene bleaching.

Conclusion

The bioactive compounds found in Orthosiphon species, including rosmarinic acid, eupatorin, sinensetin, and ursolic acid, demonstrate significant antioxidant properties. Their mechanisms of action are multifaceted, involving direct radical scavenging and the modulation of key cellular signaling pathways such as NF-κB, Nrf2, and MAPK. This technical guide provides a comprehensive overview of the quantitative antioxidant data, the underlying molecular mechanisms, and detailed experimental protocols to facilitate further research and development of Orthosiphon-based therapeutics for conditions associated with oxidative stress. The continued investigation into these natural compounds holds considerable promise for the discovery of novel antioxidant and anti-inflammatory agents.

References

- 1. nbinno.com [nbinno.com]

- 2. Ursolic acid reduces oxidative stress injury to ameliorate experimental autoimmune myocarditis by activating Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ymerdigital.com [ymerdigital.com]

- 4. Frontiers | Ursolic acid reduces oxidative stress injury to ameliorate experimental autoimmune myocarditis by activating Nrf2/HO-1 signaling pathway [frontiersin.org]

- 5. Validate User [pubs.aip.org]

- 6. Frontiers | A New Strategy to Investigate the Efficacy Markers Underlying the Medicinal Potentials of Orthosiphon stamineus Benth. [frontiersin.org]

- 7. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Electrophilic Nrf2 activators and itaconate inhibit inflammation at low dose and promote IL-1β production and inflammatory apoptosis at high dose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flavonoids eupatorin and sinensetin present in Orthosiphon stamineus leaves inhibit inflammatory gene expression and STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Orthosiphon stamineus Leaf Extract Affects TNF-α and Seizures in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rosmarinic acid as a targeted modulator of NF-κB signaling in colorectal cancer: A promising adjunct to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effects of rosmarinic acid on oxidative stress parameters and inflammatory cytokines in lipopolysaccharide-induced peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Anti-inflammatory Effects of Eupatorin, a Key Bioactive Compound from Orthosiphon Species, at a Molecular Level

A Note on "Orthosiphon B": The term "Orthosiphon B" does not correspond to a standardized name of a specific bioactive compound from Orthosiphon species in the current scientific literature. It is plausible that this term may refer to a lesser-known compound, a specific extract fraction, or be a non-standard nomenclature for a more well-documented molecule. This guide will focus on Eupatorin , a major and extensively studied polymethoxyflavone found in Orthosiphon stamineus (also known as Orthosiphon aristatus or Cat's Whiskers), which exhibits significant anti-inflammatory properties at the molecular level.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of eupatorin.

Core Molecular Mechanisms of Eupatorin's Anti-inflammatory Action

Eupatorin exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory enzymes and cytokines. The primary mechanisms include the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, inhibition of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) expression, and modulation of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway.

Quantitative Data on the Anti-inflammatory Effects of Eupatorin

The following tables summarize the quantitative data on the inhibitory effects of eupatorin on various inflammatory markers.

| Inflammatory Mediator | Assay System | IC₅₀ Value (µM) | Reference |

| Nitric Oxide (NO) | LPS-stimulated J774 murine macrophages | 5.2 | [1] |

| Prostaglandin E₂ (PGE₂) | LPS-stimulated J774 murine macrophages | 5.0 | [1] |

| Tumor Necrosis Factor α (TNF-α) | LPS-stimulated J774 murine macrophages | 5.0 | [1] |

| Target Gene/Protein | Cell Line | Treatment | Dosage | Observed Effect | Reference |

| NF-κB | 4T1 murine breast cancer model | Eupatorin (oral gavage) | 20 mg/kg | Downregulation of NF-κB gene expression | [2] |

| IL-1β | 4T1 murine breast cancer model | Eupatorin (oral gavage) | 20 mg/kg | Downregulation of IL-1β gene expression | [2] |

| TNF-α | 4T1 murine breast cancer model | Eupatorin (oral gavage) | 20 mg/kg | Downregulation of TNF-α gene expression | [2] |

| STAT1α | LPS-stimulated J774 murine macrophages | Eupatorin | Not specified | Inhibition of LPS-induced activation | [1] |

| iNOS | LPS-stimulated J774 murine macrophages | Eupatorin | Not specified | Inhibition of expression | [1] |

| COX-2 | LPS-stimulated J774 murine macrophages | Eupatorin | Not specified | Inhibition of expression | [1] |

Detailed Experimental Protocols

This protocol outlines the general procedure for assessing the anti-inflammatory effects of eupatorin on lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: J774 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are pre-treated with various concentrations of eupatorin for a specified time (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Prostaglandin E₂ (PGE₂) and Cytokine Measurement: The levels of PGE₂, TNF-α, and IL-1β in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of iNOS, COX-2, and phosphorylated and total proteins of the NF-κB and MAPK signaling pathways.

-

RT-PCR Analysis: Total RNA is extracted from the cells to analyze the mRNA expression levels of pro-inflammatory genes.

This in vivo protocol is used to evaluate the anti-inflammatory effects of eupatorin.

-

Animals: Male BALB/c mice are used.

-

Treatment: Eupatorin (e.g., 50 mg/kg) is administered intraperitoneally (i.p.) or orally.

-

Induction of Inflammation: One hour after treatment, 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Measurement of Edema: The paw volume is measured using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways involved in inflammation and the inhibitory action of eupatorin.

Caption: Inhibition of the NF-κB signaling pathway by Eupatorin.

Caption: Eupatorin's modulation of the MAPK signaling pathway.

Caption: Eupatorin's inhibitory effect on the JAK-STAT pathway.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Orthosiphol B

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preliminary in vitro cytotoxicity screening of Orthosiphol B, a diterpene isolated from Orthosiphon stamineus, against cancer cell lines. It covers available data, detailed experimental protocols, and potential mechanisms of action to guide further research and development.

Introduction to this compound

Orthosiphon stamineus Benth (Lamiaceae), a medicinal plant widely used in traditional medicine across Southeast Asia, is a rich source of bioactive phytochemicals, including flavonoids and terpenoids.[1] Among these are highly oxygenated diterpenes known as orthosiphols. This compound, isolated from the aerial parts of the plant, is one such compound that has been investigated for its pharmacological activities.[2][3] Preliminary studies have explored the antiproliferative and cytotoxic effects of orthosiphols, suggesting their potential as a source for novel anticancer agents.[1] This guide focuses on the foundational screening of this compound to evaluate its cytotoxic potential against various cancer cell lines.

Cytotoxicity Profile of this compound and Related Diterpenes

Initial screenings have identified that this compound, as part of a group of related diterpenes from Orthosiphon stamineus, exhibits cytotoxic properties. However, specific quantitative data, such as IC₅₀ values, for the isolated this compound compound are not extensively detailed in publicly available literature. The existing research describes its activity qualitatively.

Table 1: Summary of Known Antiproliferative Activity for Orthosiphol Diterpenes

| Compound(s) | Cancer Cell Lines Tested | Observed Activity | Source(s) |

|---|---|---|---|

| Orthosiphols A, B, D, E, K, L, M, N, O, P, Q | Colon 26-L5 Carcinoma (murine) | Weak-to-mild antiproliferative activity | [1] |

| | HT-1080 Fibrosarcoma (human) | Weak-to-mild antiproliferative activity |[1][2][3] |

To illustrate how quantitative data for a test compound would be presented, Table 2 shows example cytotoxicity data for a methanolic extract of a related species, Orthosiphon thymiflorus.

Table 2: Illustrative Cytotoxicity Data of Orthosiphon thymiflorus Methanolic Extract

| Cancer Cell Line | Assay | IC₅₀ (µg/mL) | Source(s) |

|---|

| Dalton Lymphoma Ascites (DLA) | MTT Assay | 266.8 |[4] |

Experimental Protocols

A fundamental step in screening for cytotoxic activity is the use of cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps to determine the cytotoxic effects of a compound like this compound on an adherent cancer cell line.

1. Cell Seeding:

- Culture the selected cancer cell line (e.g., HT-1080) in appropriate media until approximately 80% confluent.

- Trypsinize the cells, perform a cell count using a hemocytometer or automated cell counter, and prepare a cell suspension of 5 x 10⁴ cells/mL.

- Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well flat-bottom plate.

- Include wells for 'no-cell' blanks and 'vehicle-only' controls.

- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- Perform a serial dilution of the stock solution with serum-free culture medium to achieve a range of desired final concentrations.

- After the 24-hour incubation, carefully remove the old medium from the wells.

- Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Add 100 µL of medium with the vehicle (e.g., 0.1% DMSO) to the control wells.

- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

- Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

- Following the treatment period, add 20 µL of the MTT stock solution to each well.

- Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductase enzymes will convert the yellow MTT tetrazolium salt into purple formazan crystals.

4. Formazan Solubilization and Measurement:

- After the MTT incubation, carefully remove the medium from each well.

- Add 150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

- Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

- Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

- Subtract the average absorbance of the 'no-cell' blank wells from all other readings.

- Calculate the percentage of cell viability for each concentration using the following formula:

- % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

- Plot the percentage of cell viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow Visualization

Caption: Workflow diagram of the MTT assay for cytotoxicity screening.

Potential Signaling Pathways and Mechanism of Action

While the precise molecular mechanism of this compound is not yet fully elucidated, the anticancer activities of compounds from Orthosiphon species often involve the induction of apoptosis (programmed cell death) and interference with key cancer-promoting signaling pathways.

One of the central pathways in cell survival is the PI3K/Akt/mTOR pathway . This pathway is frequently hyperactivated in cancer, promoting cell proliferation and inhibiting apoptosis. Some studies on extracts from Orthosiphon have suggested that their antiproliferative mechanisms may involve the modulation of this pathway. A cytotoxic compound could potentially inhibit key kinases like Akt or mTOR, leading to the de-repression of pro-apoptotic proteins and ultimately, cell death.

Inducing apoptosis is a hallmark of many effective anticancer agents. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A compound like this compound might trigger the intrinsic pathway by causing mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of a caspase cascade (Caspase-9 to Caspase-3), which executes the cell death program.

Visualization of a Potential Apoptotic Pathway

Caption: Simplified intrinsic apoptosis pathway induced by a cytotoxic agent.

References

- 1. Orthosiphon stamineus Benth. is an Outstanding Food Medicine: Review of Phytochemical and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Five novel highly oxygenated diterpenes of Orthosiphon stamineus from Myanmar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

The Diterpene Orthosiphol B: A Key Contributor to the Ethnobotanical Applications of Java Tea

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Java tea, derived from the leaves of Orthosiphon stamineus Benth., has a long and rich history in traditional medicine across Southeast Asia.[1] Ethnobotanical records highlight its use for a wide array of ailments, most notably for kidney and urinary tract disorders, rheumatism, abdominal pain, and inflammatory conditions.[1][2] Scientific inquiry into the phytochemical constituents of Java tea has revealed a complex mixture of bioactive compounds, including flavonoids, terpenoids, and essential oils.[3] Among these, the diterpenoid class of molecules, and specifically Orthosiphol B, has emerged as a significant contributor to the plant's therapeutic properties. This technical guide provides a comprehensive overview of the role of this compound in the ethnobotanical uses of Java tea, with a focus on its pharmacological activities, underlying mechanisms of action, and the experimental methodologies used for its evaluation.

Ethnobotanical Context and the Role of Diterpenes

The traditional use of Java tea for inflammatory and proliferative disorders finds a scientific basis in the bioactivities of its constituent diterpenes. While flavonoids and phenolic acids contribute to the overall therapeutic profile, the isopimarane-type diterpenes, including this compound, exhibit potent anti-inflammatory and antiproliferative effects.[4][5] The ethnobotanical application of Java tea as a remedy for conditions characterized by inflammation, such as arthritis and kidney inflammation, can be partly attributed to the presence of these compounds.

Pharmacological Activities of this compound

Research has primarily focused on two key areas of pharmacological activity for this compound: anti-inflammatory and antiproliferative effects.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. A key study by Masuda et al. (1992) identified Orthosiphol A and B as potent inhibitors of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in a mouse ear edema model.[6] This activity is crucial in validating the traditional use of Java tea for inflammatory ailments.

Further investigations into the anti-inflammatory mechanisms of diterpenes from Orthosiphon stamineus have highlighted the inhibition of nitric oxide (NO) production. Overproduction of NO is a hallmark of inflammatory conditions. A comprehensive study by Awale et al. (2003) evaluated a series of 47 diterpenes from O. stamineus, including this compound, for their ability to inhibit NO production in lipopolysaccharide (LPS)-activated macrophage-like J774.1 cells.[7][8]

Antiproliferative Activity